

Functionalization of the 5-methyl-1H-pyrazolo[3,4-c]pyridine scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-1H-pyrazolo[3,4-c]pyridine

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An In-Depth Guide to the Vectorial Functionalization of the **5-methyl-1H-pyrazolo[3,4-c]pyridine** Scaffold

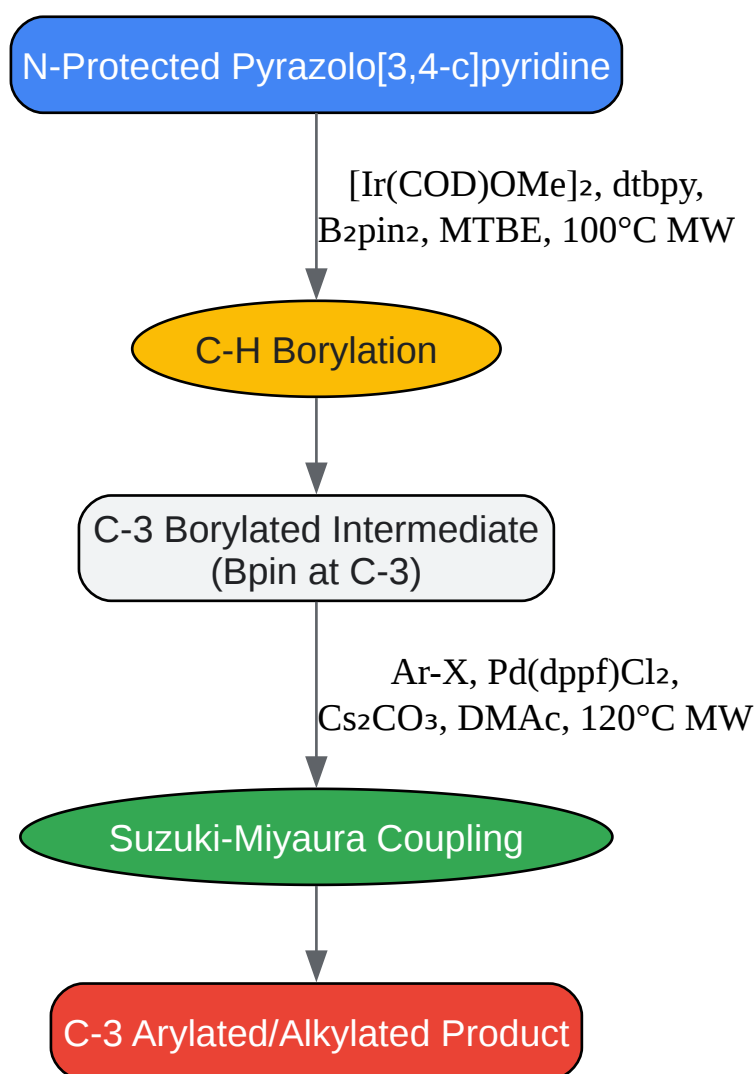
Introduction: The Pyrazolo[3,4-c]pyridine Core in Drug Discovery

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structural resemblance to the native purine core allows it to act as a bioisostere, interacting with a wide variety of cellular proteins that possess purine-binding pockets.[3] This has led to the development of pyrazolo[3,4-c]pyridine derivatives with a broad spectrum of therapeutic applications, including roles as anti-inflammatory, anti-viral, and anti-cancer agents.[3]

However, the true value of a novel heterocyclic fragment in an FBDD campaign is unlocked only by the ability to strategically and selectively elaborate its structure. This process, often termed "fragment growing" or "vectorial functionalization," involves introducing new substituents at specific positions on the core scaffold to enhance binding affinity and optimize pharmacokinetic properties. This guide provides a detailed overview of the key strategies and protocols for the selective functionalization of the **5-methyl-1H-pyrazolo[3,4-c]pyridine** scaffold at four primary vectors: the N-1 and N-2 positions of the pyrazole ring, and the C-3 and C-7 positions of the bicyclic system.

Overview of Functionalization Vectors

The **5-methyl-1H-pyrazolo[3,4-c]pyridine** core offers several distinct sites for chemical modification. The numbering convention and the principal growth vectors are illustrated below. While the C-5 position is occupied by a methyl group in our target scaffold, strategies originally developed for 5-halo precursors at C-5, such as palladium-catalyzed cross-couplings, remain highly relevant for analogues and are noted for completeness.^{[1][2][3]}



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References

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- To cite this document: BenchChem. [Functionalization of the 5-methyl-1H-pyrazolo[3,4-c]pyridine scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3005726#functionalization-of-the-5-methyl-1h-pyrazolo-3-4-c-pyridine-scaffold]

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